5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-phenyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
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Overview
Description
5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-phenyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7),5-trien-3-one is a complex organic compound with a unique structure that includes multiple functional groups such as sulfanyl, phenyl, and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-phenyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one involves multiple steps. The initial step typically includes the preparation of the core structure through cyclocondensation reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of high-throughput synthesis techniques to ensure scalability and efficiency. The use of automated reactors and continuous flow chemistry can enhance the production yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-phenyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one undergoes various chemical reactions including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted phenyl derivatives .
Scientific Research Applications
5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-phenyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-phenyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- Thiazole derivatives
- Pyrano[2,3-d]thiazole derivatives
- 1,3-thiazole derivatives
Uniqueness
5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-phenyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C26H23ClN2O3S2 |
---|---|
Molecular Weight |
511.1 g/mol |
IUPAC Name |
5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-phenyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C26H23ClN2O3S2/c1-15(2)21-12-19-22(13-32-21)34-24-23(19)25(31)29(18-6-4-3-5-7-18)26(28-24)33-14-20(30)16-8-10-17(27)11-9-16/h3-11,15,21H,12-14H2,1-2H3 |
InChI Key |
JUDZOMIMTGWIRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SCC(=O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
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